(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;dihydrochloride
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Overview
Description
The compound with the identifier “(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;dihydrochloride” is known as (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride. This compound is a co-factor for nitric oxide synthase and is essential for the conversion of phenylalanine to tyrosine. It also plays a crucial role in the production of the hormone epinephrine and the monoamine neurotransmitters serotonin, dopamine, and norepinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride typically involves the reduction of biopterin. The reaction conditions often include the use of reducing agents such as sodium borohydride in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the product .
Industrial Production Methods
Industrial production of (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as crystallization and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to biopterin.
Reduction: It can be reduced from biopterin.
Substitution: It can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is a common reducing agent used in the synthesis of this compound.
Substitution: Various nucleophiles can be used for substitution reactions under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions include biopterin (from oxidation) and various substituted derivatives depending on the nucleophiles used in substitution reactions .
Scientific Research Applications
(6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a co-factor in various enzymatic reactions.
Biology: It plays a role in the biosynthesis of neurotransmitters and hormones.
Medicine: It is used in the treatment of conditions such as phenylketonuria and is being researched for its potential in treating other metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a research reagent.
Mechanism of Action
The mechanism of action of (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride involves its role as a co-factor for nitric oxide synthase. It facilitates the conversion of phenylalanine to tyrosine and the production of neurotransmitters such as serotonin, dopamine, and norepinephrine. The molecular targets include enzymes like phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase .
Comparison with Similar Compounds
Similar Compounds
Biopterin: The oxidized form of (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride.
Sapropterin: Another form of tetrahydrobiopterin used in medical treatments.
Uniqueness
(6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride is unique due to its specific role as a co-factor in the biosynthesis of neurotransmitters and its involvement in nitric oxide production. Its ability to facilitate multiple enzymatic reactions makes it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);2*1H/t3-,4+,6-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSUYBCOVNCALL-NTVURLEBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)N=C(N2)N)O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)N=C(N2)N)O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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